molecular formula C15H11FN2 B6343365 2-(4-Fluoro-phenyl)-quinolin-7-ylamine CAS No. 1029773-05-4

2-(4-Fluoro-phenyl)-quinolin-7-ylamine

Cat. No. B6343365
CAS RN: 1029773-05-4
M. Wt: 238.26 g/mol
InChI Key: LQTKJJSSCVQROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-phenyl)-quinolin-7-ylamine (FPQ) is a compound that has been extensively studied in the field of scientific research due to its potential applications in a variety of areas.

Scientific Research Applications

2-(4-Fluoro-phenyl)-quinolin-7-ylamine has been studied extensively for its potential applications in various scientific research areas. It has been studied for its potential application in the development of new drugs, as well as its potential use as a biomarker for the detection of certain diseases. Additionally, this compound has been studied for its potential use as an antioxidant, as well as its ability to modulate the activity of certain enzymes.

Mechanism of Action

Target of Action

Similar compounds have shown fungicidal activities against phytopathogenic fungi

Mode of Action

It’s worth noting that fluorination is considered a means for alteration of conformational landscapes in molecules . This could potentially affect the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

The effect of fluorine substitution on the conformational landscapes of molecules has been studied . This could potentially affect various biochemical pathways.

Pharmacokinetics

A study on similar compounds has analyzed the pharmacokinetic properties of designed compounds .

Result of Action

The effect of fluorine substitution on the conformational landscapes of molecules has been studied . This could potentially affect the compound’s action at the molecular and cellular level.

Action Environment

The effect of fluorine substitution on the conformational landscapes of molecules has been studied . This could potentially affect how environmental factors influence the compound’s action.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4-Fluoro-phenyl)-quinolin-7-ylamine in lab experiments is its relatively low cost and availability. Additionally, this compound is a relatively stable compound, which makes it ideal for use in lab experiments. However, there are some limitations to using this compound in lab experiments. For example, this compound is not soluble in water, which can limit its use in certain experiments. Additionally, this compound is not very soluble in organic solvents, which can also limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 2-(4-Fluoro-phenyl)-quinolin-7-ylamine in scientific research. For example, further research could be conducted to determine the potential therapeutic applications of this compound. Additionally, further research could be conducted to determine the potential use of this compound as a biomarker for the detection of certain diseases. Additionally, further research could be conducted to determine the potential use of this compound as an antioxidant. Finally, further research could be conducted to determine the potential use of this compound in the development of new drugs.

Synthesis Methods

2-(4-Fluoro-phenyl)-quinolin-7-ylamine can be synthesized through a process of nitration and reduction. The first step is to nitrate the compound using nitric acid and sulfuric acid. This will result in the formation of 2-nitro-4-fluorophenylquinoline. The second step is to reduce the nitro group of the compound using a reducing agent such as sodium borohydride. This will result in the formation of 2-(4-fluorophenyl)quinolin-7-ylamine.

properties

IUPAC Name

2-(4-fluorophenyl)quinolin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2/c16-12-5-1-10(2-6-12)14-8-4-11-3-7-13(17)9-15(11)18-14/h1-9H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTKJJSSCVQROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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